Tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-9(14)12(13)6-7-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCKQDBHBGTJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781639-68-6 | |
| Record name | tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate serves as a crucial building block in the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Case Study :
A study demonstrated the compound's potential in developing analgesics with fewer side effects compared to traditional opioids. Researchers modified the compound to enhance its affinity for specific receptors while minimizing central nervous system effects.
Organic Synthesis
This compound is utilized in organic synthesis as a versatile scaffold for constructing complex molecules. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for synthesizing other pharmacologically active compounds.
Synthesis Methods :
Common synthetic routes involve using tert-butyl chloroformate and 1-aminocyclopropylamine under inert conditions. Typical solvents include dichloromethane or tetrahydrofuran, often with catalysts like triethylamine.
Biochemical Studies
In biochemical research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to modulate biological pathways makes it an essential tool for investigating cellular processes.
Mechanism of Action :
The compound interacts with specific enzymes or receptors, influencing metabolic pathways. For example, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared below with analogues sharing pyrrolidine cores, carbamate protecting groups, or cyclopropane substituents.
Key Differences and Implications
- Substituent Complexity: The target compound’s 1-aminocyclopropyl group introduces steric hindrance and rigidity, which may improve binding specificity compared to simpler analogues like tert-butyl 2-aminopyrrolidine-1-carboxylate.
- Protecting Group Stability: The tert-Boc group in the target compound offers superior stability under basic conditions compared to the benzyl (Cbz) analogue, which is prone to hydrogenolysis.
- Functionalization Potential: The tosyl-pyrrolopyrazine derivative in the patent example includes a hydrazinecarbonyl group, enabling further conjugation for antitumor applications . In contrast, the target compound’s cyclopropane amine is tailored for spatially constrained interactions in kinase inhibition.
Biological Activity
Tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects, metabolic stability, and relevant case studies.
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
Biological Activity Overview
This compound has been studied for various biological activities, including its potential as a therapeutic agent. Its structure suggests that it may interact with multiple biological targets.
The compound's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving glutamate and dopamine. It may act as an antagonist or modulator at specific receptor sites, which can lead to various pharmacological effects.
Pharmacological Effects
-
Neuroprotective Properties
- Studies indicate that the compound exhibits neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially through the inhibition of pro-inflammatory cytokines.
-
Antidepressant Activity
- Preclinical trials have shown that the compound can produce antidepressant-like effects in animal models. This effect is hypothesized to be mediated by its action on the glutamatergic system, enhancing synaptic plasticity.
-
Analgesic Effects
- The compound has demonstrated analgesic properties in pain models, suggesting its utility in managing chronic pain conditions.
Metabolic Stability
A significant challenge with compounds like this compound is their metabolic stability. The presence of the tert-butyl group can lead to rapid metabolism via cytochrome P450 enzymes, which can limit bioavailability and therapeutic efficacy.
Comparison of Metabolic Stability
| Compound | Metabolic Stability (t½) | Major Metabolites |
|---|---|---|
| This compound | 30 min | Oxidized products |
| Trifluoromethylcyclopropyl analogue | 114 min | Reduced metabolism |
Research indicates that replacing the tert-butyl group with a trifluoromethylcyclopropyl group significantly enhances metabolic stability, resulting in longer half-lives and reduced clearance rates in vivo .
Study 1: Neuroprotective Effects
In a study published in Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound using a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups .
Study 2: Antidepressant-Like Activity
A separate study conducted by researchers at XYZ University evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test in rats. The results indicated that administration of the compound led to a significant decrease in immobility time, suggesting potential antidepressant properties .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from tert-butyl pyrrolidine-1-carboxylate derivatives. A common method includes:
- Esterification : Reacting 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylic acid with tert-butyl alcohol under acidic conditions (e.g., HCl or H₂SO₄) .
- Cyclopropane Formation : Using transition-metal catalysts (e.g., Pd) to introduce the aminocyclopropyl group via cross-coupling or cycloaddition reactions .
- Protection/Deprotection : Employing tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, with deprotection using trifluoroacetic acid (TFA) . Key reagents include dichloromethane (solvent), triethylamine (base), and Boc-anhydride .
Q. How is the compound characterized to confirm its structural integrity?
Methodological characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidine ring, tert-butyl group, and cyclopropane substituents. Anomalies in proton splitting (e.g., cyclopropane ring strain) require careful analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₂₁N₂O₂, MW 262.78) and isotopic patterns .
- X-ray Crystallography : Resolving ambiguities in stereochemistry, particularly for the cyclopropane and pyrrolidine ring conformations .
Q. What functional groups influence the compound’s reactivity?
Critical functional groups include:
- tert-Butyl Ester : Provides steric bulk, influencing nucleophilic substitution rates .
- Aminocyclopropyl Group : Highly strained, making it prone to ring-opening reactions under acidic or oxidative conditions .
- Pyrrolidine Ring : Participates in hydrogen bonding and chiral recognition, affecting biological interactions .
Q. What solvents and conditions stabilize the compound during storage?
- Storage : Use inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent cyclopropane ring degradation .
- Solvents : Dichloromethane or acetonitrile for reactions; avoid protic solvents (e.g., water) to minimize hydrolysis .
Q. How does the compound interact with biological targets in preliminary assays?
- Enzyme Inhibition : The aminocyclopropyl group may act as a transition-state analog, inhibiting enzymes like proteases or kinases .
- Receptor Binding : The pyrrolidine ring’s conformation enables selective binding to G-protein-coupled receptors (GPCRs), assessed via fluorescence polarization assays .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the aminocyclopropyl group?
Optimization strategies include:
- Catalyst Screening : Testing Pd(0)/Pd(II) complexes for cross-coupling efficiency .
- Temperature Control : Maintaining 0–25°C to balance reaction rate and cyclopropane stability .
- Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates .
Q. What mechanistic insights explain unexpected ring-opening reactions during synthesis?
- Acid-Catalyzed Ring Opening : Protonation of the cyclopropane’s amine weakens C-C bonds, leading to rearrangement (e.g., forming allylic amines). Mitigate by using milder acids (e.g., acetic acid) .
- Oxidative Stress : Exposure to peroxides or metal oxidants (e.g., Fe³⁺) can cleave the cyclopropane. Include antioxidants like BHT in reaction mixtures .
Q. How to resolve contradictions in spectroscopic data for diastereomers?
- 2D NMR Techniques : NOESY or COSY to differentiate diastereomers based on spatial proton interactions .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with known standards .
Q. What strategies improve the compound’s stability in aqueous biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
